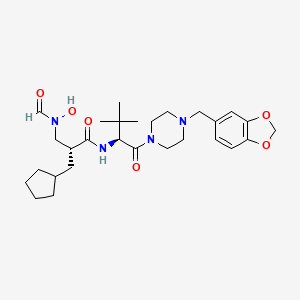

Cyclopentanepropanamide, N-((1S)-1-((4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl)carbonyl)-2,2-dimethylpropyl)-alpha-((formylhydroxyamino)methyl)-, (alphaR)-

Description

Properties

CAS No. |

325795-25-3 |

|---|---|

Molecular Formula |

C28H42N4O6 |

Molecular Weight |

530.7 g/mol |

IUPAC Name |

(2R)-N-[(2S)-1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]-2-(cyclopentylmethyl)-3-[formyl(hydroxy)amino]propanamide |

InChI |

InChI=1S/C28H42N4O6/c1-28(2,3)25(29-26(34)22(17-32(36)18-33)14-20-6-4-5-7-20)27(35)31-12-10-30(11-13-31)16-21-8-9-23-24(15-21)38-19-37-23/h8-9,15,18,20,22,25,36H,4-7,10-14,16-17,19H2,1-3H3,(H,29,34)/t22-,25-/m1/s1 |

InChI Key |

IBEANEPZNLVRRY-RCZVLFRGSA-N |

SMILES |

CC(C)(C)C(C(=O)N1CCN(CC1)CC2=CC3=C(C=C2)OCO3)NC(=O)C(CC4CCCC4)CN(C=O)O |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)N1CCN(CC1)CC2=CC3=C(C=C2)OCO3)NC(=O)[C@H](CC4CCCC4)CN(C=O)O |

Canonical SMILES |

CC(C)(C)C(C(=O)N1CCN(CC1)CC2=CC3=C(C=C2)OCO3)NC(=O)C(CC4CCCC4)CN(C=O)O |

Appearance |

Solid powder |

Other CAS No. |

325795-25-3 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

BB-83698; BB 83698; BB83698 |

Origin of Product |

United States |

Biological Activity

Cyclopentanepropanamide derivatives have garnered attention in pharmacological research for their diverse biological activities. The compound in focus, Cyclopentanepropanamide, N-((1S)-1-((4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl)carbonyl)-2,2-dimethylpropyl)-alpha-((formylhydroxyamino)methyl)-, (alphaR)- , exhibits potential as an active pharmaceutical ingredient due to its structural complexity and the presence of various functional groups.

Structure and Properties

The compound's structure includes a cyclopentane ring fused with a propanamide moiety and a piperazine derivative. The benzodioxole unit is notable for its role in enhancing biological activity through interactions with various biological targets. The specific stereochemistry at the alpha position can influence the compound's pharmacodynamics and pharmacokinetics.

Antitumor Activity

Recent studies suggest that compounds with similar structural features exhibit significant antitumor properties. For instance, thiazole-containing derivatives have shown promising results against various cancer cell lines, with IC50 values indicating potent cytotoxicity. The presence of electron-donating groups and specific substitutions on the aromatic rings are critical for enhancing activity against tumor cells .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | HT29 | 23.30 ± 0.35 | Apoptosis induction |

| Compound B | Jurkat | <1000 | Cell cycle arrest |

Psychoactive Properties

The N-methyl derivative of related compounds has been identified as nonhallucinogenic while demonstrating novel psychoactive effects. This suggests that modifications to the cyclopentane structure may yield compounds that could facilitate therapeutic applications in psychopharmacology .

Antimicrobial Activity

Cyclopentane derivatives have also been explored for their antimicrobial properties. Studies have indicated that compounds with similar frameworks possess broad-spectrum antibacterial and antifungal activities. The mechanism of action often involves disrupting bacterial cell membranes or inhibiting key metabolic pathways .

Case Studies

- Anticancer Efficacy : A study evaluated a series of cyclopentane derivatives against prostate cancer cell lines, revealing that certain modifications led to enhanced antiproliferative activity compared to standard treatments like cisplatin. The most effective compounds demonstrated a dual mechanism of action: inducing apoptosis and inhibiting cell proliferation.

- Psychopharmacological Assessment : In a controlled study involving rats, the compound was assessed for its ability to induce stimulus generalization akin to known psychoactive substances. Results indicated that specific enantiomers exhibited significant behavioral changes without inducing hallucinogenic effects, suggesting potential applications in therapy .

Scientific Research Applications

Pharmaceutical Applications

-

Drug Design and Development

- Cyclopentane derivatives have been investigated as bio-isosteres for carboxylic acids, which are common functional groups in drugs. Research indicates that cyclopentane-1,2-dione derivatives can exhibit potent activity as thromboxane A2 receptor antagonists, with comparable IC50 values to traditional carboxylic acid compounds . This suggests that cyclopentane derivatives can enhance drug design by providing alternatives that may improve metabolic stability and reduce toxicity.

-

Anticancer Activity

- The compound's structural analogs have shown promise in anticancer applications. Studies have demonstrated that certain cyclopentane derivatives possess significant antiproliferative effects against various cancer cell lines, indicating their potential as therapeutic agents in oncology . The mechanism of action often involves the modulation of cellular pathways related to apoptosis and cell cycle regulation.

-

Antimicrobial Properties

- Cyclopentane derivatives have also been evaluated for their antimicrobial properties. Research indicates that these compounds can inhibit the growth of a broad spectrum of pathogens, including bacteria and fungi . This is particularly relevant in the context of increasing antibiotic resistance, where novel antimicrobial agents are urgently needed.

Biological Research Applications

- Mechanistic Studies

- Structure-Activity Relationship (SAR) Studies

Table 1: Summary of Biological Activities of Cyclopentane Derivatives

| Compound Type | Activity Type | Reference |

|---|---|---|

| Cyclopentane-1,2-dione | TP receptor antagonist | |

| Cyclopentane analogs | Anticancer | |

| Cyclopentane derivatives | Antimicrobial |

Case Study: Thromboxane A2 Receptor Antagonism

A study evaluated the efficacy of cyclopentane-1,2-dione derivatives as thromboxane A2 receptor antagonists. The results indicated that these compounds could effectively inhibit receptor activation, demonstrating their potential utility in cardiovascular therapeutics .

Case Study: Anticancer Potential

Research on cyclopentane derivatives revealed significant anticancer activity against prostate cancer cell lines. These studies highlighted the importance of structural modifications in enhancing therapeutic efficacy while minimizing cytotoxicity to normal cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.